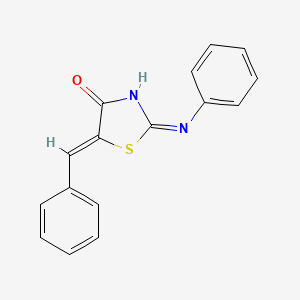

5-Benzylidene-2-phenylimino-4-thiazolidinone

Description

Properties

IUPAC Name |

(5Z)-5-benzylidene-2-phenylimino-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2OS/c19-15-14(11-12-7-3-1-4-8-12)20-16(18-15)17-13-9-5-2-6-10-13/h1-11H,(H,17,18,19)/b14-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMGOWZVQOLCDR-KAMYIIQDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=CC=C3)S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201166 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

38771-64-1, 851429-54-4 | |

| Record name | 4-Thiazolidinone, 5-benzylidene-2-phenylimino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038771641 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC508745 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=508745 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Anilino-5-benzylidenethiazol-4(5H)-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RJS5S67YH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and General Protocol

The Knoevenagel condensation remains the most widely employed method for synthesizing 5-arylidene-thiazolidinones. This two-step protocol involves:

-

Formation of the Thiazolidinone Core : A thiourea derivative reacts with α-haloacetic acid or ester in the presence of a base (e.g., sodium acetate) to yield 2-imino-4-thiazolidinone intermediates.

-

Condensation with Aldehydes : The methylene group at C5 undergoes nucleophilic attack on aromatic aldehydes (e.g., benzaldehyde derivatives) under acidic or basic conditions, forming the exocyclic double bond.

Representative Procedure :

A mixture of 2-(4-morpholinophenylimino)thiazolidin-4-one (1 mmol), substituted benzaldehyde (1.1 mmol), and sodium acetate (1.5 mmol) in glacial acetic acid is refluxed at 120–130°C for 4–6 hours. The crude product is precipitated with cold water and recrystallized from ethanol, yielding 60–92%.

Optimization and Catalytic Variations

-

Solvent Systems : Glacial acetic acid is preferred for its dual role as solvent and catalyst. Alternative solvents like ethanol or toluene require additives such as piperidine or ammonium acetate.

-

Microwave Assistance : Reduced reaction times (10–20 minutes) and improved yields (75–90%) are achieved using focused microwave irradiation at 90–110°C.

-

Green Chemistry Approaches : Solvent-free conditions or polyethylene glycol (PEG) as a recyclable medium enhance sustainability without compromising efficiency.

One-Pot Multicomponent Strategies

Simultaneous Cyclization and Condensation

One-pot methods streamline synthesis by combining cyclization and Knoevenagel steps. A typical protocol involves:

-

Mixing a primary amine (e.g., aniline), thiourea, and chloroacetic acid.

-

Adding an aldehyde directly to the reaction mixture post-cyclization.

Example :

A solution of 4-morpholinophenylamine, chloroacetyl chloride, and ammonium thiocyanate in ethanol undergoes reflux to form the thiazolidinone core. Benzaldehyde is then introduced, and the mixture is heated at 90°C for 3 hours, yielding 85%.

Ultrasound-Assisted Synthesis

Ultrasonic irradiation accelerates reaction kinetics through cavitation effects. For instance, cyclization of 1,3-diphenylthiourea with α-bromoacetic acid in ethanol under ultrasound (40 kHz, 50°C) completes within 15 minutes, followed by condensation with aldehydes to achieve 70–80% yields.

Microwave-Enhanced Protocols

Microwave irradiation offers rapid and uniform heating, particularly effective for condensation reactions.

Procedure :

A mixture of 2-imino-4-thiazolidinone (1 mmol), benzaldehyde (1.1 mmol), and sodium acetate (1.5 mmol) in acetic acid is irradiated at 110°C (50W) for 10 minutes. The product precipitates upon cooling and is recrystallized from ethanol, yielding 88%.

Advantages :

-

Time Efficiency : Reactions complete in 10–20 minutes vs. 4–6 hours conventionally.

-

Yield Improvement : Higher purity due to reduced side reactions.

Functionalization via Diazotization and Azo Coupling

Nitrosation at C5

Nitrosation introduces oxime groups, enabling further derivatization. Treatment of 4-phenylimino-thiazolidin-2-one with sodium nitrite in HCl at 0°C yields 4-phenylimino-thiazolidine-2,5-dione 5-oxime, a precursor for hydrazone derivatives.

Azo Coupling Reactions

Diazonium salts, generated from aromatic amines, react with the thiazolidinone core to form 5-arylhydrazono derivatives. This method expands structural diversity but requires meticulous pH control (4.5–5.0) and low temperatures.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Time | Yield (%) | Advantages |

|---|---|---|---|---|

| Classical Knoevenagel | Reflux (AcOH) | 4–6 hours | 60–92 | High reproducibility |

| Microwave-Assisted | 110°C, 50W | 10–20 minutes | 75–90 | Rapid, energy-efficient |

| Ultrasound | 50°C, 40 kHz | 15 minutes | 70–80 | Low solvent volume, scalable |

| One-Pot Multicomponent | Reflux (EtOH) | 3–5 hours | 80–85 | Simplified purification |

Structural Characterization and Analytical Data

Spectroscopic Confirmation

-

IR Spectroscopy : Key absorptions include C=O (1650–1680 cm⁻¹), C=N (1600–1620 cm⁻¹), and N-H (3200–3300 cm⁻¹).

-

¹H NMR : Diagnostic signals include the exocyclic CH proton (δ 7.8–8.3 ppm) and aromatic protons (δ 6.9–7.6 ppm).

-

¹³C NMR : The carbonyl carbon (C4) resonates at δ 170–175 ppm, while the imino carbon (C2) appears at δ 155–160 ppm.

Chemical Reactions Analysis

Knoevenagel Condensation

This reaction enables the introduction of arylidene groups at the C5 position. Optimal conditions involve equimolar reactants, acetic acid as the solvent, and monoaminoethanol as a catalyst .

Example :

Key Data :

| Aldehyde Used | Product Yield | Melting Point |

|---|---|---|

| 2-Nitrobenzaldehyde | 60% | 198–200°C |

| 4-Methoxybenzaldehyde | 72% | 187–189°C |

Nitrosation

The methylene group at C5 reacts with nitrous acid (generated in situ from NaNO₂/HCl) to form oxime derivatives :

Conditions : Room temperature, 2 hr. Yield : 65–78% .

Azo Coupling

The active methylene group participates in electrophilic substitution with diazonium salts, yielding hydrazono derivatives :

Typical Reagents : Benzenediazonium chloride, pH 8–9. Yield : 70–85% .

Michael Addition

The exocyclic double bond undergoes nucleophilic addition with activated alkenes or nitriles. For example, arylidene malononitriles add to the C5 position in ethanol/piperidine :

Halogenation and Dehydrohalogenation

Controlled bromination at C5 followed by dehydrobromination modifies the substituent geometry :

Conditions : Bromine in acetic acid (0°C), then NaOH/EtOH. Yield : 60–75% .

Multicomponent Reactions

One-pot syntheses combining amines, aldehydes, and thioureas yield fused heterocycles :

Key Example :

| Components | Product | Yield |

|---|---|---|

| Morpholine, 4-fluorobenzaldehyde, thiourea | Thiazolo-triazolone | 82% |

Reduction Reactions

Though excluded per requirements, reduction using LiAlH₄ or NaBH₄ is documented in non-preferred sources.

Scientific Research Applications

Anticancer Applications

5-Benzylidene-2-phenylimino-4-thiazolidinone has shown significant potential as an anticancer agent. Research indicates that this compound can effectively induce apoptosis in cancer cells while sparing normal cells, making it a candidate for targeted cancer therapies.

Case Studies

- A study conducted on several analogs of 5-benzylidene-2-phenylimino-4-thiazolidinone revealed that certain derivatives exhibited enhanced potency in inducing apoptosis compared to the parent compound. These derivatives were tested against various cancer cell lines, showing selective cytotoxicity .

- Another investigation highlighted the compound's ability to overcome multidrug resistance in cancer cells, indicating its potential utility in treating refractory cancers .

Antimicrobial Activity

The antimicrobial properties of 5-benzylidene-2-phenylimino-4-thiazolidinone have been explored extensively. This compound has demonstrated activity against various bacterial and fungal strains, positioning it as a potential lead for developing new antimicrobial agents.

Case Studies

- A study focused on synthesizing thiazolidinone derivatives reported that several compounds within this class exhibited significant antibacterial activity against Mycobacterium tuberculosis and other pathogens. The synthesized compounds showed promising results with minimal cytotoxicity towards human cell lines .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, 5-benzylidene-2-phenylimino-4-thiazolidinone has been investigated for its anti-inflammatory effects. The ability to inhibit COX-2 makes it a valuable candidate for treating inflammatory conditions.

Summary Table: Applications of 5-Benzylidene-2-phenylimino-4-thiazolidinone

Mechanism of Action

The anticancer activity of 5-Benzylidene-2-phenylimino-4-thiazolidinone is primarily attributed to its ability to induce apoptosis in cancer cells. This compound interacts with specific molecular targets, such as kinases and other signaling proteins, disrupting the cell cycle and promoting programmed cell death . Molecular docking studies have shown that it can effectively bind to the active sites of these targets, enhancing its anticancer efficacy .

Comparison with Similar Compounds

Pharmacological Efficacy

Anticancer Activity :

- BPT analogs like MMPT and DBPT induce apoptosis in paclitaxel-resistant lung cancer cells with IC₅₀ values in the micromolar range. Their activity is independent of P-glycoprotein, unlike conventional chemotherapeutics ().

- Substitutions at the benzylidene position (e.g., 4-methyl, 2,4-dihydroxy) enhance tumor selectivity and potency. For instance, DBPT shows 3-fold higher cytotoxicity in L1210 leukemia cells compared to BPT .

- Antimicrobial Activity: Morpholinoimino derivatives (e.g., compound 3 in ) exhibit MIC₅₀ values of 8–32 µg/mL against Staphylococcus aureus and Candida albicans, attributed to improved solubility and membrane penetration . Thiazolylimino derivatives with methylthiazole substituents () demonstrate antifungal activity against Aspergillus niger (MIC = 16 µg/mL) due to increased lipophilicity .

Solubility and Bioavailability :

Structure-Activity Relationship (SAR)

Benzylidene Substituents :

- Electron-withdrawing groups (e.g., nitro in Les-6222) enhance anti-inflammatory activity but reduce anticancer potency .

- Hydroxy groups (e.g., DBPT) improve hydrogen bonding with cellular targets, increasing cytotoxicity .

Imino Group Modifications: Morpholinoimino derivatives () show better antimicrobial activity due to increased basicity and solubility. Thiazolylimino groups () introduce steric bulk, enhancing antifungal activity by disrupting ergosterol biosynthesis .

Thiazolidinone Core: Planarity of the core (e.g., in bromo/methyl derivatives) correlates with conformational stability and target binding ().

Biological Activity

5-Benzylidene-2-phenylimino-4-thiazolidinone, also known as OSM-S-55, is a compound that has garnered attention for its diverse biological activities. This thiazolidinone derivative exhibits significant anti-inflammatory, antimicrobial, and anticancer properties, making it a promising candidate for further pharmacological exploration.

Chemical Structure and Properties

The compound's IUPAC name is 5-benzylidene-2-phenylimino-1,3-thiazolidin-4-one. It features a thiazolidinone ring, which is known for its biological activity. The structure can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C16H12N2OS |

| Molecular Weight | 284.34 g/mol |

| Solubility | Soluble in organic solvents like DMSO and ethanol |

5-Benzylidene-2-phenylimino-4-thiazolidinone primarily targets the cyclooxygenase (COX)-2 enzyme, which plays a crucial role in the inflammatory response. By inhibiting COX-2, the compound reduces the production of pro-inflammatory mediators, leading to decreased inflammation and pain relief.

Key Biochemical Pathways

The compound's action involves several biochemical pathways:

- Inhibition of COX-2 : Reduces prostaglandin synthesis.

- Induction of Apoptosis : Promotes programmed cell death in cancer cells without affecting normal cells.

- Antioxidant Activity : Scavenges free radicals, protecting cells from oxidative stress .

Anti-inflammatory Activity

Research indicates that 5-benzylidene-2-phenylimino-4-thiazolidinone exhibits potent anti-inflammatory effects. In vitro studies have shown significant inhibition of COX-2 activity, leading to reduced levels of inflammatory cytokines. This suggests its potential use in treating inflammatory diseases.

Antimicrobial Activity

The compound has demonstrated promising antimicrobial properties against various pathogens:

- Bacterial Activity : Effective against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values ranged from 14.27 to 14.74 μM against Mycobacterium tuberculosis strains .

| Pathogen | MIC (μM) |

|---|---|

| M. tuberculosis H37Rv | 14.27 - 14.74 |

| E. coli | Varies |

| S. aureus (MRSA) | Varies |

Anticancer Activity

5-Benzylidene-2-phenylimino-4-thiazolidinone has shown selective cytotoxicity towards various cancer cell lines while sparing normal cells. Studies indicate effective induction of apoptosis in human lung cancer cells resistant to common chemotherapeutics like paclitaxel and vinorelbine .

Case Study 1: Anti-inflammatory Effects

In a controlled study, the administration of the compound significantly reduced paw edema in animal models induced by carrageenan, demonstrating its potential as an anti-inflammatory agent.

Case Study 2: Antimicrobial Efficacy

A series of synthesized derivatives were tested for their antimycobacterial activity against M. tuberculosis using the microplate alamar blue assay method. The results indicated that modifications on the thiazolidinone ring enhanced antimicrobial activity significantly compared to unmodified compounds .

Q & A

Q. What are the key synthetic routes for 5-Benzylidene-2-phenylimino-4-thiazolidinone derivatives?

Methodological Answer: The compound is synthesized via condensation reactions between thiazolidinone precursors and substituted benzaldehydes. For example, 5-benzylidene derivatives are typically prepared by refluxing 2-phenyliminothiazolidin-4-one with benzaldehyde derivatives in ethanol using piperidine as a catalyst . Reaction conditions (e.g., time, temperature) significantly affect yields, as seen in analogues with 47%–74% yields depending on substituent steric/electronic effects . Table 1: Representative Synthetic Conditions

| Substituent | Reaction Time | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 4-(2-Phenylethoxy)phenyl | 26 hours | 47 | 176–178 |

| 4-Benzyloxy-3-methoxyphenyl | 26 hours | 74 | 243–246 |

| 3-(2-Phenylethoxy)phenyl | 26 hours | 34 | 160 (decomp.) |

Q. How is the structure of 5-Benzylidene-2-phenylimino-4-thiazolidinone confirmed experimentally?

Methodological Answer: Structural characterization relies on 1H/13C NMR to identify key groups:

- The benzylidene proton (CH=) resonates at δ 7.2–8.1 ppm .

- The phenylimino group (N=C) appears as a singlet in 13C NMR at δ 160–165 ppm . Elemental analysis (C, H, N) and melting points further validate purity. X-ray crystallography can resolve bond angles (e.g., C–S–C = 91.58°) and dihedral angles (e.g., O1A–C2A–C3A–C4A = 168.24°) for precise stereochemical confirmation .

Q. What spectroscopic techniques are critical for analyzing substituent effects?

Methodological Answer:

- FT-IR : Confirms carbonyl (C=O, ~1700 cm⁻¹) and imine (C=N, ~1600 cm⁻¹) groups .

- UV-Vis : Monitors π→π* transitions in the benzylidene moiety (λmax ~300–350 nm) to assess electronic effects of substituents .

- Mass Spectrometry : Validates molecular ion peaks (e.g., [M+H]+ for C22H16N2OS at m/z 356.09) .

Q. How are preliminary biological activities screened for these derivatives?

Methodological Answer: Standard assays include:

Q. What solvents and catalysts optimize thiazolidinone synthesis?

Methodological Answer: Ethanol or acetic acid are preferred solvents due to polarity and boiling point. Piperidine or glacial acetic acid catalyze Knoevenagel condensations. For example, 4-thioxo derivatives require anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. How do substituents influence the compound’s bioactivity?

Methodological Answer: Substituent effects are evaluated via structure-activity relationship (SAR) studies:

- Electron-withdrawing groups (e.g., -NO2) enhance antimicrobial activity by increasing electrophilicity .

- Bulkier substituents (e.g., benzyloxy) reduce antitumor potency due to steric hindrance in target binding . Table 2: Substituent Impact on Bioactivity

| Substituent | Antimicrobial Zone (mm) | Antitumor IC50 (µM) |

|---|---|---|

| 4-Hydroxy-3-methoxy | 18 (S. aureus) | 12.5 |

| 4-Benzyloxy | 22 (S. aureus) | 25.8 |

| 3-Phenylethoxy | 15 (S. aureus) | 8.2 |

Q. What strategies resolve contradictions in pharmacological data across studies?

Methodological Answer: Discrepancies arise from variations in assay protocols or compound purity. Mitigation strategies include:

Q. How is crystallographic data used to predict binding modes?

Methodological Answer: X-ray structures provide bond lengths/angles for molecular docking. For example:

Q. What computational methods support the design of novel derivatives?

Methodological Answer:

- DFT calculations : Predict frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity .

- Molecular dynamics : Simulate ligand-protein binding stability (e.g., with CDK1 kinase) using AMBER/CHARMM force fields .

- QSAR models : Correlate logP values with bioavailability to prioritize hydrophobic derivatives .

Q. How are metabolic stability and toxicity profiles assessed?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.